5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
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Overview
Description
5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an aminomethyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Microwave-Mediated Synthesis: : A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
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Oxidative Cyclization: : The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, is a common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton .
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Cyclization Using Hydroxylamine: : 2-Amino[1,2,4]triazolo[1,5-a]pyridines can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .
Industrial Production Methods
Industrial production methods for 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for higher yields and purity. The use of microwave irradiation and environmentally friendly oxidizers is particularly advantageous for industrial applications due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole or pyridine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reducing Agents: Hydrogen gas (H2) with a suitable catalyst, such as palladium on carbon (Pd/C).
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, imines, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: It is used as a tool compound to study the biological activities of triazolopyridines, including their effects on cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound has applications in the development of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to downstream effects on gene expression and immune responses . Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole ring fused to a pyridine ring but differs in the position of the nitrogen atoms and the presence of a pyrimidine ring.
1,2,4-Triazolo[3,4-a]pyridine: Another isomer with the triazole ring fused to a pyridine ring but with different connectivity.
Uniqueness
5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its specific substitution pattern and the presence of the aminomethyl group, which imparts distinct biological activities and chemical reactivity compared to other triazolopyridine isomers.
Properties
Molecular Formula |
C7H9N5 |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H9N5/c8-4-5-2-1-3-6-10-7(9)11-12(5)6/h1-3H,4,8H2,(H2,9,11) |
InChI Key |
GIZLYUUFLWHHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)CN)N |
Origin of Product |
United States |
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